Morpholino(3-nitrophenyl)methanone
Description
Contextualization within Nitro-Aromatic and Morpholine (B109124) Chemistry Research
The study of nitro-aromatic compounds is a cornerstone of organic chemistry, driven by the powerful electron-withdrawing nature of the nitro group. This functional group is instrumental in a variety of chemical transformations, acting as both an activating group and a versatile synthetic precursor. The nitro group can be readily converted into other functional groups, most notably amines, which are fundamental in the development of a vast array of chemical entities.
Parallel to this, the morpholine scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.net The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, imparts favorable physicochemical properties to molecules, such as improved solubility and metabolic stability. The presence of the morpholine moiety is a common feature in many biologically active compounds. researchgate.net
Morpholino(3-nitrophenyl)methanone synergistically combines these two important chemical motifs. The nitro group on the phenyl ring activates the aromatic system and provides a handle for further chemical modification, while the morpholine component can influence the solubility and conformational properties of the final products.
Significance as a Foundational Compound in Organic Synthesis Studies
The primary significance of this compound lies in its role as a key intermediate in multi-step synthetic pathways. Its synthesis is a straightforward process, typically involving the reaction of 3-nitrobenzoyl chloride with morpholine. researchgate.netchemspider.com This accessibility, coupled with the reactivity of its constituent parts, makes it a valuable starting material for creating a diverse range of more elaborate molecules.
Notably, the nitro group of this compound can be readily reduced to an amino group, yielding (3-Aminophenyl)(morpholino)methanone. researchgate.netgoogle.comgoogle.com This transformation is a critical step in the synthesis of various target molecules, as the resulting aniline (B41778) derivative can undergo a wide array of subsequent reactions, including amide bond formations and the construction of heterocyclic systems. This strategic conversion highlights the compound's role as a foundational element, enabling the assembly of complex molecular architectures. Research has demonstrated its use as an intermediate in the synthesis of potential therapeutic agents, such as MEK inhibitors. google.comgoogle.comgoogleapis.comgoogle.com
Chemical and Physical Properties
The specific properties of this compound are crucial for its application in synthesis.
| Property | Value | Reference |
| CAS Number | 262162-90-3 | molbase.comchemicalbook.comguidechem.comchemical-suppliers.eu |
| Molecular Formula | C₁₁H₁₂N₂O₄ | nih.gov |
| Molecular Weight | 236.23 g/mol | |
| Melting Point | 86-88 °C | researchgate.netmolbase.comchemicalbook.com |
| Boiling Point | 424.5 °C at 760 mmHg | molbase.com |
| Density | 1.331 g/cm³ | molbase.com |
| Flash Point | 210.6 °C | molbase.com |
Spectroscopic Data
The structural identity of this compound is confirmed through spectroscopic analysis.
| Spectroscopy | Data | Reference |
| ¹H-NMR (600 MHz, CDCl₃) | δ (ppm): 7.90 (1H, d, J = 1.9 Hz), 7.82 (1H, d, J = 8.2 Hz), 7.49 (1H, dd, J = 8.2, 1.9 Hz), 3.74 (6H, br. s), 3.48 (2H, br. s) | nih.gov |
| ¹³C-NMR | Data not explicitly provided in the search results. |
Synthesis and Research Findings
The synthesis of this compound is well-documented and serves as a practical entry point for its use in further research.
A common synthetic route involves the acylation of morpholine with 3-nitrobenzoyl chloride. researchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. google.com The starting material, 3-nitrobenzoyl chloride, can be prepared from 3-nitrobenzoic acid by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com
Research efforts utilizing this compound often focus on the chemical manipulation of its nitro group. For instance, the reduction of the nitro functionality to an amine is a key transformation that opens up a plethora of synthetic possibilities. This reduction can be achieved using various reagents, including tin(II) chloride dihydrate. google.comgoogle.com The resulting (3-Aminophenyl)(morpholino)methanone is a valuable intermediate for the synthesis of a range of compounds, including those with potential applications in medicinal chemistry. researchgate.net
The strategic placement of the nitro group at the meta position of the phenyl ring also influences the regioselectivity of subsequent electrophilic aromatic substitution reactions, further expanding the synthetic utility of this foundational compound.
Structure
3D Structure
Properties
IUPAC Name |
morpholin-4-yl-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(12-4-6-17-7-5-12)9-2-1-3-10(8-9)13(15)16/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNSILCPLROTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949035 | |
| Record name | (Morpholin-4-yl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26162-90-3 | |
| Record name | 4-Morpholinyl(3-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26162-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC14843 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Morpholin-4-yl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Morpholino 3 Nitrophenyl Methanone and Its Structural Analogues
Convergent and Divergent Synthetic Pathways
Convergent and divergent strategies offer flexibility in the synthesis of Morpholino(3-nitrophenyl)methanone and its analogues. Convergent approaches involve the synthesis of key fragments—the morpholine (B109124) ring and the 3-nitrophenyl moiety—which are then coupled in a final step. Divergent pathways, conversely, begin with a common intermediate that is subsequently modified to introduce the desired functionalities, such as the nitro group.
Nucleophilic Acylation Strategies Utilizing Nitrobenzoyl Precursors
The most direct and widely employed method for synthesizing this compound is through nucleophilic acyl substitution. libretexts.orglibretexts.org This strategy involves the reaction of a nucleophilic morpholine with an activated 3-nitrobenzoyl derivative.
The key precursor, 3-nitrobenzoyl chloride, is a highly reactive acyl halide. nih.gov The reaction mechanism begins with the nucleophilic attack of the secondary amine nitrogen of morpholine on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. pearson.com This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion as the leaving group and reforming the carbonyl double bond, yielding the final amide product, this compound. libretexts.org This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. pearson.com
Table 1: Precursors for Nucleophilic Acylation
| Compound Name | Formula | Molecular Weight ( g/mol ) | Role |
| 3-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | Acylating Agent nih.gov |
| Morpholine | C₄H₉NO | 87.12 | Nucleophile |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
Amination-Cyclization Sequences Involving Morpholine Ring Formation
Alternative synthetic routes involve the construction of the morpholine ring itself as a key step. These amination-cyclization sequences provide access to a wide range of substituted morpholine analogues. A common approach is the conversion of a 1,2-amino alcohol via an annulation reaction. chemrxiv.org For the synthesis of the target molecule's analogues, one could envision a pathway starting with a 3-nitrophenyl-substituted epoxide or a related precursor.
One such pathway could involve the reaction of 2-(3-nitrophenoxy)ethan-1-amine with a suitable electrophile, followed by intramolecular cyclization to form the morpholine ring. Another well-established method involves the reaction of an N-substituted diethanolamine (B148213) with a dehydrating agent like sulfuric acid to induce cyclization. In the context of the target compound, this would entail starting with a diethanolamine derivative already bearing the 3-nitrobenzoyl group. While more steps are involved, this approach is highly valuable for creating structural diversity within the morpholine moiety. organic-chemistry.org
Nitro Group Introduction and Modification in Pre-formed Morpholino-Phenyl Systems
A divergent approach involves the synthesis of a non-nitrated precursor, (phenyl)(morpholino)methanone, followed by the introduction of the nitro group onto the aromatic ring. This is achieved through electrophilic aromatic substitution, specifically nitration.
The standard nitrating mixture consists of concentrated nitric acid and sulfuric acid. The morpholinocarbonyl group is a deactivating, meta-directing substituent on the benzene (B151609) ring. Therefore, the nitration of (phenyl)(morpholino)methanone is expected to yield the desired 3-nitro isomer as the major product. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or side reactions. ias.ac.innih.gov Milder nitrating agents, such as sodium nitrite (B80452) in the presence of an oxidizing agent or peroxynitrite, can also be employed for more selective transformations under neutral or aprotic conditions. ias.ac.innih.gov
Modification of existing functional groups presents another route. For instance, the synthesis could start from (3-aminophenyl)(morpholino)methanone, which can be prepared from the reduction of the corresponding nitro compound. asianpubs.orggoogle.com The amino group can then be converted to a nitro group via a two-step process involving diazotization followed by treatment with sodium nitrite in the presence of a copper catalyst (Sandmeyer reaction).
Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both metal-catalyzed and organocatalytic approaches are applicable to the synthesis of this compound and its analogues.
Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, offer a powerful alternative for forming the crucial C-N bond between the morpholine ring and the benzoyl group. acs.org This reaction typically involves the coupling of an aryl halide or triflate with an amide. For the synthesis of this compound, this could involve the reaction of 3-nitrobenzoyl chloride or 3-nitrobenzoic acid with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. These catalytic systems often operate under milder conditions than traditional methods and exhibit high functional group tolerance. acs.org
Table 2: Comparison of Synthetic Approaches
| Method | Key Precursors | Reagents/Catalysts | General Conditions |
| Nucleophilic Acylation | 3-Nitrobenzoyl chloride, Morpholine | Base (e.g., Triethylamine) | Aprotic solvent, Room temperature |
| Nitration of Precursor | (Phenyl)(morpholino)methanone | HNO₃/H₂SO₄ | Low temperature |
| Buchwald-Hartwig Amidation | 3-Nitrobenzoic acid, Morpholine | Palladium catalyst, Phosphine ligand, Base | Anhydrous solvent, Elevated temperature |
Organocatalysis in Stereoselective Synthesis of Analogues
While this compound itself is achiral, the development of stereoselective syntheses for its structural analogues is of significant interest, particularly for pharmaceutical applications. Organocatalysis has emerged as a key tool for achieving high enantioselectivity in the synthesis of chiral molecules.
For instance, the synthesis of enantiomerically enriched morpholine analogues, substituted at the C2, C3, or C5 positions, can be achieved using chiral organocatalysts. Proline and its derivatives are often used to catalyze asymmetric Mannich and Michael reactions, which can be key steps in building chiral morpholine precursors. A tandem hydroamination and asymmetric transfer hydrogenation reaction, catalyzed by a Ruthenium complex with a chiral ligand, can produce 3-substituted morpholines with high enantiomeric excess (ee). organic-chemistry.org These chiral morpholine building blocks can then be coupled with a 3-nitrobenzoyl precursor using the methods described previously to yield chiral analogues of this compound.
Green Chemistry Principles in Synthetic Route Design
The synthesis of this compound and its analogues is increasingly being guided by the principles of green chemistry to enhance environmental friendliness and efficiency. Traditional methods for creating diaryl ketones, a class to which this compound belongs, often rely on Friedel-Crafts acylation, which can involve hazardous Lewis acids and lack atom economy. researchgate.net Modern approaches seek to mitigate these issues through innovative, sustainable methodologies.
One prominent green strategy is the use of solar energy to drive reactions. For instance, the solar photoacylation of quinones with benzaldehydes has been demonstrated as an eco-friendly alternative for synthesizing oxygen-substituted diaryl ketones. researchgate.net This method avoids the use of toxic catalysts and utilizes a renewable energy source. Another key principle is the use of environmentally benign solvents, with water being an ideal choice. Cross-aldol reactions of ketones with nitrobenzaldehydes have been successfully carried out in water, catalyzed by simple bases like sodium carbonate, resulting in high yields of β-hydroxyl ketones. acs.org
Furthermore, the development of one-pot multicomponent reactions represents a significant advance in green synthetic design. These reactions improve atom economy by combining several synthetic steps without isolating intermediates. researchgate.net The synthesis of morpholine derivatives, for example, is being optimized through straightforward one-step methods that are both green and efficient. benthamdirect.com Catalytic transfer hydrogenation using systems like Fe/CaCl2 also offers a green alternative for reductions, avoiding harsh reagents and simplifying purification. organic-chemistry.org These principles are central to developing sustainable synthetic pathways for complex molecules like this compound.
Derivatization Strategies for this compound Core
Derivatization of the this compound core is a key strategy for exploring its chemical space and developing new compounds with potentially enhanced properties. These strategies focus on modifying the three main components of the molecule: the nitrophenyl moiety, the nitro group itself, and the morpholine ring.
Electrophilic Aromatic Substitution on the Nitrophenyl Moiety
The nitrophenyl group of this compound is a key site for derivatization via electrophilic aromatic substitution. The nitro group (-NO2) is a powerful electron-withdrawing group, which has a significant impact on the reactivity of the aromatic ring. numberanalytics.comwikipedia.org This deactivating nature makes the ring less susceptible to electrophilic attack compared to benzene. numberanalytics.com
Crucially, the nitro group acts as a meta-director. numberanalytics.comorganicmystery.com This means that incoming electrophiles will preferentially add to the positions meta to the nitro group (positions 5 and, to a lesser extent due to steric hindrance from the morpholinocarbonyl group, position 1). The ortho and para positions are significantly deactivated because the resonance structures of the reaction intermediate (the sigma complex) would place a destabilizing positive charge adjacent to the electron-withdrawing nitro group. makingmolecules.com
Common electrophilic aromatic substitution reactions that can be applied to the nitrophenyl moiety include:
Nitration: Introducing a second nitro group using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). makingmolecules.commasterorganicchemistry.com
Halogenation: Adding a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeX3. uci.edu
Sulfonation: Introducing a sulfonic acid group (-SO3H) using fuming sulfuric acid (H2SO4/SO3). masterorganicchemistry.com
The Friedel-Crafts alkylation and acylation reactions, however, are generally not successful on strongly deactivated rings like this one. uci.edu
Functional Group Interconversions of the Nitro Group
The nitro group is a versatile functional group that can be converted into several other functionalities, significantly diversifying the molecular structure. numberanalytics.comnumberanalytics.com The most common transformation is its reduction to a primary amine (-NH2), which is a crucial intermediate for many pharmaceuticals. numberanalytics.comwikipedia.org
The reduction of an aromatic nitro group can be achieved through various methods, with the choice of reagent being critical, especially given the presence of a ketone in the molecule. The goal is often to selectively reduce the nitro group without affecting the carbonyl group.
| Reagent/System | Product | Selectivity & Conditions | Reference(s) |
| H2, Pd/C | Amine | Common catalytic hydrogenation; may also reduce the ketone under certain conditions. | almerja.net |
| SnCl2·2H2O | Amine | A classic and selective reagent for reducing aromatic nitro groups in the presence of other reducible groups. Often used in ethanol (B145695) or ethyl acetate (B1210297). | researchgate.net |
| Fe/HCl or Fe/NH4Cl | Amine | A widely used, inexpensive method for nitro group reduction. | almerja.netresearchgate.net |
| Sodium Dithionite (Na2S2O4) | Amine | Known for its specificity for the nitro group, leaving ketones and other functions intact. | researchgate.net |
| Diborane (B2H6) | Hydroxylamine (B1172632) | Can reduce nitro compounds to hydroxylamines (-NHOH). | wikipedia.org |
| Zinc dust, NH4Cl | Hydroxylamine | A method to obtain the hydroxylamine derivative. | wikipedia.org |
The reduction can also be stopped at intermediate stages, such as the nitroso (-N=O) or hydroxylamine (-NHOH) stage, by carefully selecting the reducing agent and reaction conditions. numberanalytics.comwikipedia.org The resulting amine is a versatile handle for further derivatization, such as acylation or sulfonylation, to introduce new pharmacophores.
Modifications of the Morpholine Ring System
The morpholine ring is a privileged scaffold in medicinal chemistry, often added to molecules to improve their pharmacokinetic properties, such as solubility and metabolic stability. nih.govacs.org Direct modification of the existing morpholine ring in this compound presents a pathway to novel analogues.
Synthetic strategies can be employed to build substituted morpholine rings from the ground up, which can then be coupled to the 3-nitrobenzoyl chloride precursor. For instance, enantiopure cis-3,5-disubstituted morpholines can be synthesized from amino alcohols, with a key step being a palladium-catalyzed carboamination reaction. e3s-conferences.org
Further modifications can involve more complex constructions. For example, a 2-methylidenemorpholine intermediate can undergo regioselective iodoacetalization, followed by ring closure to create a bis-morpholine spiroacetal. acs.org This strategy introduces significant three-dimensional complexity into the scaffold. While these methods apply to the synthesis of analogues rather than direct modification of the final compound, they illustrate the potential for creating a library of derivatives with varied substituents and stereochemistry on the morpholine moiety.
Synthesis of Hybrid Scaffolds Incorporating the Morpholine(nitrophenyl)methanone Unit
Hybridization involves combining the this compound scaffold with other distinct chemical entities to create a single molecule with potentially synergistic or novel properties. This is a powerful strategy in drug discovery. nih.gov
One approach is to link the core unit to another heterocyclic system. For example, a pyrimidine (B1678525) ring could be joined to the morpholine-containing structure. nih.gov This could be achieved by first synthesizing a benzylated pyrimidine and then coupling the morpholine unit at a specific position. nih.gov
Another advanced strategy involves creating spiro-scaffolds, which are characterized by two rings sharing a single atom. A reported four-step synthesis generates a scaffold with two morpholine rings embedded within a spiroacetal framework. acs.org This method uses readily available starting materials and can be adapted to generate various spiroacetal analogues, including 6,7- and 7,7-spiroacetal systems. acs.org Such sp3-rich, conformationally defined scaffolds are highly sought after for building compound libraries for screening. acs.orgresearchgate.net The Morpholino(nitrophenyl)methanone unit could be incorporated into such complex architectures to explore new regions of chemical space.
Spectroscopic and Structural Characterization Techniques in Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
¹H NMR Spectroscopic Analysis.avantorsciences.com
Proton (¹H) NMR spectroscopy is instrumental in determining the number and type of hydrogen atoms in a molecule and their connectivity. For Morpholino(3-nitrophenyl)methanone, the ¹H NMR spectrum has been reported in the literature. avantorsciences.com The analysis was conducted using a 500 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent. avantorsciences.com
The aromatic protons on the 3-nitrophenyl ring are expected to show complex splitting patterns in the downfield region of the spectrum due to their distinct chemical environments and spin-spin coupling. The protons of the morpholine (B109124) ring typically appear as multiplets in the upfield region.
A detailed assignment of the proton signals is provided in the table below, based on the reported data. avantorsciences.com
| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |
| 8.930 | d | 1H | Aromatic Proton |
| 8.42 | dd | 1H | Aromatic Proton |
| 8.41 | dd | 1H | Aromatic Proton |
| 7.69 | dd | 1H | Aromatic Proton |
| 3.64 | t | 4H | Morpholine Protons |
| 3.41 | t | 4H | Morpholine Protons |
| d = doublet, dd = doublet of doublets, t = triplet |
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments.
As of the latest literature search, specific ¹³C NMR spectroscopic data for this compound has not been published. Theoretical predictions would suggest distinct signals for the carbonyl carbon, the aromatic carbons of the 3-nitrophenyl group (with those closer to the nitro and carbonyl groups being more deshielded), and the carbons of the morpholine ring.
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Conformational Studies
Advanced, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning ¹H and ¹³C signals and for elucidating the three-dimensional structure and conformation of molecules.
COSY experiments would reveal the coupling relationships between protons, helping to confirm the connectivity within the 3-nitrophenyl and morpholine rings.
HSQC spectroscopy would correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
HMBC experiments would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connection of the morpholine and 3-nitrophenyl moieties through the carbonyl group.
Currently, there are no published studies that have employed these advanced NMR techniques for the conformational analysis of this compound.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.
Fourier Transform Infrared (FTIR) Spectroscopy.avantorsciences.com
FTIR spectroscopy is a rapid and sensitive method for detecting characteristic functional groups. The FTIR spectrum of this compound has been reported, with measurements taken using a KBr pellet. avantorsciences.com
The key absorption bands confirm the presence of the carbonyl group, the nitro group, and the aromatic and aliphatic C-H bonds, as well as the C-N and C-O bonds within the morpholine ring.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3080 | =C-H | Aromatic C-H Stretch |
| 1774 | C=O | Carbonyl Stretch |
| 1643, 1614, 1582 | C=C | Aromatic Ring Stretch |
| 1526 | C-N | C-N Stretch |
| 1382 | N-O | Nitro Group Symmetric Stretch |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching of the nitro group and the vibrations of the aromatic ring.
To date, no Raman spectroscopic data for this compound has been reported in the scientific literature.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for probing the electronic structure of molecules. It provides information about the extent of conjugation and the nature of electronic transitions within the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₁₁H₁₂N₂O₄, the expected molecular weight is approximately 236.23 g/mol .
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides a "fingerprint" of the molecule, revealing the stability of different parts of the structure. Common fragmentation pathways for benzophenone (B1666685) derivatives often involve cleavage at the carbonyl group. For this specific compound, characteristic fragments would likely arise from the loss of the morpholino group, the nitro group, or parts of the aromatic ring. The analysis of these fragment ions allows for the confirmation of the compound's identity and provides insights into the relative strengths of its chemical bonds.
X-ray Crystallography for Solid-State Structural Elucidation
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic analysis of this compound would yield a detailed table of its geometric parameters.
Table 1: Representative Bond Lengths and Angles for a Substituted Phenylmethanone Moiety
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | ~1.22 - 1.24 |
| C-N (amide) | ~1.34 - 1.36 |
| C-C (phenyl-carbonyl) | ~1.49 - 1.51 |
| N-C (morpholine) | ~1.46 - 1.48 |
| C-O (morpholine) | ~1.42 - 1.44 |
| C-N (nitro) | ~1.47 - 1.49 |
| N-O (nitro) | ~1.21 - 1.23 |
| Bond Angles (°) ** | |
| O=C-N | ~120 - 122 |
| O=C-C (phenyl) | ~119 - 121 |
| N-C-C (phenyl) | ~118 - 120 |
| C-N-C (morpholine) | ~116 - 118 |
| O-C-C (morpholine) | ~110 - 112 |
| O-N-O (nitro) | ~123 - 125 |
| Torsion Angles (°) ** | |
| O=C-C-C (phenyl ring) | Varies, indicating the twist of the phenyl ring relative to the carbonyl group. |
| C-N-C=O | Varies, indicating the planarity of the amide group. |
Note: The values in this table are representative and are based on typical bond lengths and angles for similar functional groups found in published crystal structures. The actual values for this compound would need to be determined experimentally.
Mechanistic Investigations of Chemical Transformations Involving Morpholino 3 Nitrophenyl Methanone
Reaction Kinetics and Rate Law Determination
Specific kinetic studies and rate law determinations for reactions involving Morpholino(3-nitrophenyl)methanone have not been reported. However, the reduction of nitroarenes, the principal reaction of this compound, has been the subject of kinetic analysis in other systems. For instance, the catalytic reduction of nitroarenes can exhibit pseudo-first-order kinetics. acs.org In studies on different nitroarenes, those substituted with electron-withdrawing groups were observed to reduce at a faster rate than those with electron-donating groups. nih.gov
The kinetics of nitroarene reduction catalyzed by nanoparticles are often described by the Langmuir-Hinshelwood or Eley-Rideal mechanisms, which involve the adsorption of reactants onto the catalyst surface. nih.gov Given that the reduction of this compound is frequently carried out using heterogeneous catalysts like palladium on carbon (Pd/C) or with metals like tin(II) chloride, it is plausible that similar kinetic models would apply. masterorganicchemistry.comcommonorganicchemistry.com However, without specific experimental data for this compound, a definitive rate law cannot be established.
Elucidation of Intermediates and Transition States
The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediate species. nih.gov While specific intermediates for the reduction of this compound have not been isolated or characterized in the available literature, the general pathway for nitroarene reduction is well-established. acs.orgacs.org
The reduction sequence is proposed to initiate with the formation of a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632). The hydroxylamine intermediate is subsequently reduced to the final amine product. nih.govacs.org
General Pathway for Nitroarene Reduction: Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂ (Nitroarene) → (Nitrosoarene) → (Arylhydroxylamine) → (Aniline)
The nitroso intermediate is often difficult to detect as its reduction to the hydroxylamine is typically much faster than the initial reduction of the nitro group. nih.gov In some studies on other nitroaromatic compounds, the nitroso intermediate has been identified through techniques like GC-MS analysis during the reaction. researchgate.net The transition states for these individual reduction steps would involve the transfer of electrons and protons to the nitrogen and oxygen atoms of the nitro group, but specific computational or experimental data for the transition states in the reduction of this compound are not available.
Role of Solvent and Catalysis in Reaction Mechanisms
The choice of solvent and catalyst is critical in the reduction of this compound. The literature describes several systems for this transformation, each with a distinct mechanistic role.
Catalytic Hydrogenation: This method typically employs a catalyst such as palladium on carbon (Pd/C) with a source of hydrogen. commonorganicchemistry.com The catalyst provides a surface for the adsorption and activation of both the hydrogen gas and the nitro group of the substrate. The reaction mechanism involves the transfer of hydrogen atoms from the catalyst surface to the nitro group.
Metal-Acid Reductions: A common method for the reduction of this compound involves the use of tin(II) chloride (SnCl₂) in a solvent like ethyl acetate (B1210297) or ethanol (B145695), often in the presence of an acid like HCl. researchgate.netacsgcipr.orgsemanticscholar.org SnCl₂ acts as the reducing agent, undergoing oxidation from Sn(II) to Sn(IV). acsgcipr.org The mechanism involves the transfer of electrons from the tin(II) ions to the nitro group. The solvent serves to dissolve the reactants and facilitate the reaction, while the acid acts as a proton source for the formation of water from the oxygen atoms of the nitro group. acsgcipr.org Aprotic solvents can influence the reduction potentials, with the solvent's acceptor number playing a key role. rsc.org
The use of tin(II) chloride is considered a mild method that is compatible with other functional groups that might be sensitive to catalytic hydrogenation. commonorganicchemistry.comsemanticscholar.org Non-acidic and non-aqueous conditions using SnCl₂ in alcohol or ethyl acetate have also been shown to be effective for the selective reduction of aromatic nitro compounds. strategian.com
Table of Reaction Conditions for the Reduction of this compound
| Reagents | Solvent | Temperature | Reaction Time | Reference(s) |
| Tin(II) chloride dihydrate | Ethyl acetate | Room Temperature | 17 hours | researchgate.net, acsgcipr.org |
| Iron, HCl | Not specified | Not specified | Not specified | researchgate.net |
| Oxalyl chloride, Triethylamine (B128534), Morpholine (B109124) (for synthesis) | Dichloromethane (DCM), Dimethylformamide (DMF) | 0 °C to Room Temp. | 1 hour | acsgcipr.org, stackexchange.com |
Stereochemical Course of Reactions
There is no information available regarding the stereochemical course of reactions involving this compound. The molecule itself is achiral and the primary documented reaction, the reduction of the nitro group to an amine, does not introduce any new chiral centers into the molecule. Therefore, stereochemical considerations are generally not applicable to this specific transformation.
Spectroscopic Monitoring of Reaction Progress
While no specific studies demonstrating the real-time spectroscopic monitoring of reactions involving this compound were found, the techniques for monitoring the analogous reduction of other nitroarenes are well-established and would be directly applicable.
UV-Visible Spectroscopy: The reduction of nitroarenes is frequently monitored using UV-Vis spectrophotometry. nih.gov This is possible because the nitroaromatic starting material and the resulting aniline (B41778) product have distinct absorption spectra. The disappearance of the characteristic absorbance of the nitro group and the appearance of the absorbance band for the amino group can be tracked over time to determine the reaction progress. researchgate.netresearchgate.net For example, the reduction of nitro compounds often shows the disappearance of an absorption band and the appearance of a new peak corresponding to the amine product. researchgate.net
Infrared (IR) and Raman Spectroscopy: The progress of the reduction can also be followed by monitoring the characteristic stretching frequencies of the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹) and the N-H stretching of the resulting amine (around 3500-3300 cm⁻¹). researchgate.netacs.org Real-time monitoring using Raman spectroscopy has been used to study the kinetics of nitroarene reduction by observing the disappearance of the nitro stretching frequency at approximately 1350 cm⁻¹. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for reaction monitoring as it can provide detailed structural information and quantitative data on the concentration of reactants, intermediates, and products over time. youtube.comasahilab.co.jpnih.gov For the reduction of this compound, ¹H NMR could be used to follow the disappearance of signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of new signals for the protons of the resulting (3-aminophenyl)(morpholino)methanone.
Role As a Synthetic Building Block and Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Systems
The chemical architecture of Morpholino(3-nitrophenyl)methanone makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The foundational step in many of these transformations is the reduction of the nitro group to an amine, which then becomes a nucleophilic handle for subsequent cyclization reactions.
One of the most prominent applications of related nitro-aromatic precursors is in the synthesis of quinazolinones, a class of compounds with significant pharmacological activities. nih.govrsc.orgfrontiersin.orgorganic-chemistry.orgnih.gov The general strategy involves the reduction of the nitro group of a compound like this compound to form (3-aminophenyl)(morpholino)methanone. This intermediate can then undergo condensation with various electrophilic partners, such as aldehydes, ketones, or esters, to construct the pyrimidine (B1678525) ring of the quinazolinone system.
| Precursor Type | Heterocyclic Product | Key Transformation |
| Nitro-aromatic amides | Quinazolinones | Reduction of nitro group followed by cyclization |
| Nitro-aromatic amides | Benzimidazoles | Reduction of nitro group and cyclization with a carboxylic acid derivative |
| Nitro-aromatic amides | Phenazines | Reductive dimerization and cyclization |
The reactivity of the resulting amino group is not limited to quinazolinone formation. It can participate in a variety of cyclization cascades to yield other important heterocyclic cores. For instance, reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives, which can be further cyclized to afford fused thiazole (B1198619) or thiadiazole systems. Similarly, condensation with α-haloketones can provide access to quinoxaline (B1680401) and other related diazine heterocycles.
Scaffold for Combinatorial Chemistry and Library Synthesis
In the realm of drug discovery and materials science, the ability to rapidly generate large collections of structurally related molecules, known as chemical libraries, is paramount. This compound serves as an ideal scaffold for such combinatorial chemistry efforts. The key to its utility lies in the sequential and orthogonal reactivity of its functional groups.
The synthesis of a library of compounds can commence with the modification of the aromatic ring. The nitro group, being a meta-director, can guide electrophilic aromatic substitution reactions to introduce further diversity. Subsequently, the reduction of the nitro group to an amine provides a point for diversification. This amine can be acylated, alkylated, or used in various cyclization reactions with a diverse set of building blocks.
A representative combinatorial library synthesis could involve the following steps:
Scaffold Preparation: Synthesis of this compound.
Diversification of the Aromatic Ring (Optional): Introduction of substituents at positions ortho or para to the nitro group.
Reduction: Conversion of the nitro group to an amine across the library.
Amine Derivatization: Reaction of the resulting anilines with a collection of diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amides, sulfonamides, or ureas.
This approach allows for the systematic exploration of the chemical space around the core morpholino-phenyl scaffold, facilitating the identification of molecules with desired biological or material properties. The amenability of nitro compounds to various reduction conditions further enhances their suitability for library synthesis. researchgate.net
Intermediate in Multi-Step Synthetic Sequences for Complex Molecules
The journey from simple starting materials to complex molecular targets often involves a series of carefully orchestrated chemical transformations. This compound and its derivatives frequently appear as crucial intermediates in these multi-step synthetic sequences. The nitro group serves as a masked amino group, allowing chemists to perform reactions on other parts of the molecule without interference from a highly reactive amine. libretexts.orglumenlearning.com
The reduction of nitroarenes to amines is a well-established and reliable transformation, with a wide range of reagents available to effect this conversion under mild conditions, ensuring compatibility with a variety of other functional groups that may be present in a complex intermediate. google.com
| Synthetic Strategy | Role of Nitro Group | Example Transformation |
| Protecting Group Strategy | Masked amine | Reduction to amine in a late-stage step |
| Functional Group Interconversion | Source of amine | Conversion to diazonium salt for further reactions |
| Directed Synthesis | Control of regioselectivity | Meta-directing group for aromatic substitution |
Utility in the Construction of Functionalized Molecular Architectures
Beyond the synthesis of discrete molecules, this compound can be employed in the construction of larger, functionalized molecular architectures, including polymers and dendrimers. The presence of multiple reactive handles allows for its incorporation into polymeric chains or as a branching unit in dendritic structures.
For instance, the amine derived from the reduction of this compound can be used as a monomer in polymerization reactions. Polyamides or polyimides with pendant morpholino groups can be synthesized, potentially leading to materials with unique solubility, thermal, or chelating properties.
Furthermore, the aromatic ring can be functionalized with polymerizable groups, such as vinyl or acetylene (B1199291) moieties. This would allow for the creation of polymers where the morpholino(3-aminophenyl)methanone unit is incorporated into the polymer backbone. The resulting materials could have interesting electronic or photophysical properties, stemming from the conjugated aromatic system and the electron-donating nature of the amino and morpholino groups. The ability to perform C-H functionalization on aromatic amides further expands the possibilities for creating complex and functionalized architectures. researchgate.netnih.gov
The versatility of this building block also extends to the synthesis of functionalized surfaces. The amino group can be used to anchor the molecule to a solid support, which can then be further elaborated, creating a functionalized surface with specific chemical or physical properties.
Supramolecular Interactions and Crystal Engineering of Morpholino 3 Nitrophenyl Methanone Derivatives
Analysis of Hydrogen Bonding Networks in Solid-State Structures
Hydrogen bonds are fundamental to the formation of stable and predictable supramolecular assemblies. In morpholino(3-nitrophenyl)methanone derivatives, the primary hydrogen bond acceptors are the oxygen atoms of the nitro group and the carbonyl group. The hydrogen bond donors are typically the C–H groups of the morpholine (B109124) and phenyl rings.
Research on analogous structures, such as (3-nitrophenyl)(thiomorpholino)methanone, reveals the prevalence of weak C–H···O hydrogen bonds. nih.gov These interactions, though weaker than conventional O-H···O or N-H···O bonds, are numerous and directionally specific, playing a crucial role in the crystal packing. Typically, the methylene (B1212753) protons of the morpholine ring, which are activated by the adjacent oxygen and nitrogen atoms, participate in these bonds.
In many related crystal structures, these C–H···O interactions lead to the formation of centrosymmetric dimers, where two molecules are linked in a head-to-tail fashion. For instance, a C–H group from a morpholine ring of one molecule donates a hydrogen bond to a nitro group oxygen of a neighboring molecule, and vice-versa, creating a robust, cyclic R₂(²)(8) graph set motif. The analysis of complex copper structures incorporating water molecules also highlights the significance of C-H···O bonding in building extensive 3D supramolecular networks. tezu.ernet.in
| Donor Group | Acceptor Group | Interaction Type | Potential Supramolecular Motif |
|---|---|---|---|
| Morpholine C-H | Nitro O | Weak Hydrogen Bond (C–H···O) | Centrosymmetric Dimer |
| Phenyl C-H | Nitro O | Weak Hydrogen Bond (C–H···O) | Chain or Sheet Formation |
| Phenyl C-H | Carbonyl O | Weak Hydrogen Bond (C–H···O) | Inter-dimer Linkage |
π-π Stacking Interactions in Crystalline Assemblies
Aromatic π-π stacking interactions are another key stabilizing force in the crystal structures of nitrophenyl derivatives. The 3-nitrophenyl ring, being electron-deficient due to the strong electron-withdrawing effect of the nitro group, readily engages in stacking interactions with other aromatic systems.
Crystal Packing Analysis and Polymorphism Studies
The conformation of the molecule itself is also a critical factor. The morpholine ring typically adopts a stable chair conformation. The relative orientation of the 3-nitrophenyl group with respect to the morpholine ring can be influenced by intermolecular forces within the crystal.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a possibility for flexible molecules like this compound. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature), which can lead to different hydrogen bonding patterns or stacking arrangements. While no specific polymorphism studies on this compound are documented in the provided results, the conformational flexibility of the morpholine ring and the potential for different arrangements of the nitro and carbonyl groups make it a candidate for such phenomena.
Self-Assembly Principles and Design of Supramolecular Architectures
The principles of self-assembly in this compound derivatives are guided by the predictable and directional nature of their non-covalent interactions. The molecule can be considered a "tecton" or building block, where the functional groups (nitro, carbonyl, morpholine) are programmed to direct the assembly process.
The design of supramolecular architectures using these building blocks relies on the hierarchical nature of the interactions. The strongest and most directional interactions, like the C–H···O hydrogen bonds forming dimers, establish the primary structure. Weaker, less directional forces, such as π-π stacking and dispersion forces, then govern the packing of these primary structures into the final crystalline assembly. By modifying the functional groups—for example, by changing the substitution pattern on the phenyl ring or altering the heterocyclic amine—it is possible to systematically tune the intermolecular interactions and thus control the resulting supramolecular architecture. This approach is central to crystal engineering, where the goal is to design solids with specific structures and desired properties.
Advanced Analogues and Derivatives of Morpholino 3 Nitrophenyl Methanone in Chemical Research
Synthesis and Characterization of Substituted Nitrophenyl Analogues
The synthesis of analogues of morpholino(3-nitrophenyl)methanone is typically achieved by modifying the substitution pattern on the aromatic ring. The foundational reaction involves the amide coupling between a substituted 3-nitrobenzoyl chloride and morpholine (B109124). By introducing various functional groups—such as halogens, alkyls, or alkoxy groups—onto the phenyl ring, chemists can systematically alter the electronic properties of the molecule. For instance, the synthesis of an amino analogue, (3-aminophenyl)(morpholino)methanone, can be accomplished from precursors like benzotrichloride, showcasing the versatility of synthetic routes to access these derivatives. asianpubs.org
Another common strategy involves the reduction of the nitro group to an amine, which can then be further functionalized. For example, the hydrogenation of a nitrophenyl-morpholinone compound using a palladium on carbon catalyst is a well-established method to produce the corresponding aminophenyl derivative. google.com This subsequent amine provides a chemical handle for a wide array of further transformations.
Characterization of these new analogues is crucial for confirming their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For crystalline compounds, single-crystal X-ray crystallography provides definitive proof of structure, offering precise data on bond lengths, bond angles, and conformation in the solid state. mdpi.com
Table 1: Synthesis and Characterization Data for Hypothetical Substituted Analogues
| Substituent (Position) | Synthetic Precursor | Key Characterization Data (Hypothetical) |
| 4-Chloro | 4-Chloro-3-nitrobenzoyl chloride | ¹H NMR: Signals corresponding to morpholine and a disubstituted benzene (B151609) ring. MS: Molecular ion peak consistent with C₁₁H₁₁ClN₂O₃. |
| 5-Methoxy | 5-Methoxy-3-nitrobenzoyl chloride | ¹H NMR: Additional singlet around 3.8 ppm for -OCH₃. IR: C-O stretching band. |
| 4-Methyl | 4-Methyl-3-nitrobenzoyl chloride | ¹H NMR: Additional singlet around 2.3 ppm for -CH₃. MS: Molecular ion peak consistent with C₁₂H₁₄N₂O₃. |
| 3-Amino | (3-Nitrophenyl)(morpholino)methanone | Catalytic hydrogenation (e.g., H₂/Pd-C). google.com IR: Appearance of N-H stretching bands (~3300-3500 cm⁻¹). |
Morpholine Ring Variations (e.g., Thiomorpholine (B91149) Analogues)
Replacing the morpholine ring with other six-membered heterocycles is a key strategy for creating derivatives with distinct properties. jchemrev.comresearchgate.net A prominent example is the substitution of the morpholine oxygen with a sulfur atom to form a thiomorpholine analogue. jchemrev.com Thiomorpholine is a thio-analog of morpholine where the oxygen atom is replaced by sulfur. jchemrev.com
The synthesis of N-aryl thiomorpholines can be achieved through methods like the nucleophilic aromatic substitution of an activated aryl halide (e.g., 4-fluoronitrobenzene) with thiomorpholine. mdpi.com While this specific example yields a 4-nitrophenyl derivative without the carbonyl group, the principle of forming the aryl-nitrogen bond is directly applicable. Various synthetic approaches exist for creating the thiomorpholine ring itself, allowing for further diversification. jchemrev.comjchemrev.comresearchgate.net
The structural consequences of this oxygen-to-sulfur substitution are significant. X-ray crystallography studies on 4-(4-nitrophenyl)thiomorpholine (B1608610) and its morpholine counterpart reveal a striking conformational difference. mdpi.com In the thiomorpholine derivative, the nitrophenyl group adopts a quasi-axial position on the thiomorpholine ring, which exists in a chair conformation. Conversely, in the morpholine analogue, the same group occupies a quasi-equatorial position. mdpi.com This change is attributed to different solid-state packing forces and the distinct electronic and steric nature of sulfur versus oxygen, which alters bond angles and non-covalent interactions. mdpi.com
Table 2: Structural Comparison of N-(4-Nitrophenyl) Morpholine vs. Thiomorpholine
| Feature | N-(4-Nitrophenyl)morpholine | N-(4-Nitrophenyl)thiomorpholine | Source |
| Heteroatom | Oxygen | Sulfur | mdpi.comjchemrev.com |
| Ring Conformation | Chair | Chair | mdpi.com |
| Nitrophenyl Position | Quasi-equatorial | Quasi-axial | mdpi.com |
| Key Bond Angle | C-O-C angle influences ring shape | C-S-C angle is smaller (~99.5°) than the C-O-C angle, altering ring geometry. | mdpi.com |
| Solid-State Packing | Different intermolecular interactions | Forms centrosymmetric dimers via C-H···O hydrogen bonds and aromatic stacking. | mdpi.com |
Structure-Reactivity Relationship Studies of Novel Derivatives
The reactivity of this compound and its derivatives is governed by the interplay of the functional groups. The central ketone (carbonyl group) is an electrophilic site, while the nitro-substituted phenyl ring is susceptible to nucleophilic aromatic substitution. libretexts.org Structure-reactivity studies aim to understand how modifications to the molecule's structure influence its chemical behavior.
Key Factors Influencing Reactivity:
Electronic Effects: Aldehydes are generally more reactive than ketones because they are less sterically hindered and the carbonyl carbon is more electrophilic. libretexts.orgyoutube.com In ketone derivatives, the nature of the substituents on the phenyl ring is paramount. Electron-withdrawing groups (like additional nitro or halide groups) increase the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. Conversely, electron-donating groups (like alkoxy or alkyl groups) decrease the electrophilicity of the carbonyl carbon, reducing its reactivity. youtube.com
Steric Hindrance: Bulky substituents placed near the carbonyl group can physically block the approach of nucleophiles, thereby slowing down reaction rates. youtube.com
Ring Variation: Swapping the morpholine ring for thiomorpholine alters the electronic properties of the adjacent nitrogen atom. The difference in electronegativity and polarizability between oxygen and sulfur affects the nitrogen's ability to donate electron density to the carbonyl group, thereby modulating its reactivity. The conformational changes noted in thiomorpholine analogues can also influence how the molecule presents its reactive sites to other reagents. mdpi.com
These relationships are often studied by measuring the rates of specific reactions, such as reduction of the ketone or addition of a nucleophile, across a series of systematically varied analogues.
Table 3: Predicted Structure-Reactivity Relationships
| Structural Modification | Predicted Effect on Carbonyl Reactivity | Rationale |
| Add Electron-Withdrawing Group (e.g., -F, -Cl) to Phenyl Ring | Increase | Inductive withdrawal of electron density increases the electrophilicity of the carbonyl carbon. |
| Add Electron-Donating Group (e.g., -OCH₃, -CH₃) to Phenyl Ring | Decrease | Resonance or inductive donation of electron density decreases the electrophilicity of the carbonyl carbon. youtube.com |
| Replace Morpholine with Thiomorpholine | Modulate (likely decrease) | Sulfur is less electronegative than oxygen, potentially allowing for greater electron donation from the nitrogen lone pair to the carbonyl, reducing its electrophilicity. |
| Add Bulky Group (e.g., tert-butyl) at position 2 or 4 | Decrease | Increased steric hindrance impedes the approach of nucleophiles to the carbonyl carbon. youtube.com |
Design of Targeted Analogues for Specific Chemical Transformations
Beyond fundamental reactivity studies, advanced analogues of this compound can be rationally designed to perform specific functions in chemical synthesis. This involves the strategic incorporation of functional groups to create targeted tools, such as specialized ligands, building blocks, or catalysts. nih.govmdpi.com
Design Strategies and Applications:
Ligand Design for Catalysis: The morpholine oxygen, the carbonyl oxygen, and the ring nitrogen can potentially act as donor atoms to coordinate with metal centers. By modifying the substituents on the phenyl ring, one can tune the electronic properties of the resulting metal complex. For example, adding electron-rich groups could enhance the donor ability of the ligand, while adding chiral centers could enable its use in asymmetric catalysis.
Building Blocks for Complex Synthesis: An analogue can be designed as a versatile intermediate for constructing more complex molecules. This often involves introducing a reactive handle at a specific position. For instance, incorporating a primary amine or a carboxylic acid onto the phenyl ring would allow the molecule to be coupled to other fragments using standard peptide or esterification chemistry.
Probes for Chemical Biology: By attaching a reporter group (like a fluorophore) or an affinity tag (like biotin), analogues can be designed to study biological systems. rsc.org While this falls into the realm of biological activity, the design principles for creating these chemical tools are rooted in synthetic chemistry.
Solid-Phase Synthesis: For applications in combinatorial chemistry or automated synthesis, an analogue can be designed with a linker group that allows it to be attached to a solid support, such as a polymer resin. chemrxiv.org Subsequent reactions can then be carried out on the immobilized molecule.
The design process often employs computational chemistry to predict the properties and conformations of target analogues before their synthesis, saving time and resources. mdpi.comnih.gov
Table 4: Examples of Targeted Design Strategies
| Target Application | Design Modification | Rationale for Modification |
| Asymmetric Catalyst Ligand | Introduce a chiral center on the morpholine ring (e.g., a methyl group at C-2). | The chiral environment around the metal-binding site can induce stereoselectivity in a catalyzed reaction. |
| Polymer Building Block | Add a vinyl group or a hydroxyl group to the phenyl ring. | Provides a functional handle for polymerization or for grafting onto a polymer backbone. |
| pH-Responsive Switch | Replace the nitro group with a pyridine (B92270) or imidazole (B134444) ring. | The basic nitrogen in the new ring can be protonated/deprotonated, changing the molecule's electronic properties and solubility in response to pH. |
| Photocleavable Linker | Maintain the ortho-nitrobenzyl-type structure. | The ortho-nitrobenzyl group is a well-known photolabile protecting group; this feature could be harnessed to release a linked molecule upon UV irradiation. |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
The primary synthesis of Morpholino(3-nitrophenyl)methanone involves the coupling of a 3-nitrobenzoic acid derivative with morpholine (B109124). researchgate.netgoogleapis.com A common method is the conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride, followed by condensation with morpholine. researchgate.netgoogleapis.com Another approach involves using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the amide bond formation directly from the carboxylic acid. nih.gov
Future research will likely focus on developing more sustainable and efficient synthetic protocols. This includes exploring:
Greener Coupling Reagents: Moving away from traditional coupling agents to more environmentally benign alternatives. Recyclable coupling agents could significantly reduce waste and cost. nih.gov
Catalytic Methods: Developing catalytic (e.g., palladium-catalyzed) aminocarbonylation reactions where iodobenzene, morpholine, and a carbon monoxide source could potentially yield the target molecule under specific conditions. rsc.org
Alternative Starting Materials: Investigating versatile synthetic routes starting from readily available precursors like benzotrichloride, which can be nitrated and subsequently converted to the final product. researchgate.netnih.gov
Photocatalysis: Utilizing light-mediated reactions, which can offer mild conditions and unique selectivity. For instance, photocatalyst-tuned, nickel-catalyzed systems have shown the ability to switch between C-C and C-N coupling, which could be adapted for novel benzamide (B126) syntheses. acs.org
| Entry | Reactants | Reagents and Conditions | Yield | Reference |
| 1 | 3-nitrobenzoic acid, Morpholine | HATU, DIEA, DMF, room temp, 24 h | 89% | nih.gov |
| 2 | 3-nitrobenzoic acid | 1. Oxalyl chloride, DCM:DMF, RT, 1 h; 2. Morpholine, 0°C | - | googleapis.com |
| 3 | 3-nitrobenzoic acid | 1. Thionyl chloride; 2. Morpholine | 80% | researchgate.net |
Application of Advanced Computational Methods for Predictive Design
Key computational approaches include:
Density Functional Theory (DFT): DFT can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov It can help in understanding non-covalent interactions and reaction mechanisms at the atomic level.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can establish a mathematical relationship between the chemical structures of a series of derivatives and their properties. emanresearch.org This allows for the predictive design of new analogues with enhanced characteristics.
Molecular Docking and Dynamics: While outside the scope of this article to discuss biological targets, these methods are invaluable for material science applications. They can simulate how the molecule interacts with surfaces or forms aggregates, predicting the stability and structure of potential materials. nih.gov
De Novo Design: Artificial intelligence and machine learning algorithms can generate entirely new molecular structures based on the this compound scaffold, optimized for specific functions. tandfonline.com
Exploration of New Chemical Reactivity and Transformation Pathways
The chemical structure of this compound contains two primary sites for chemical transformation: the nitro group and the amide functionality. The nitroaromatic system is a versatile chemical handle known for a wide range of reactions. rsc.orgmdpi.com
Future research could investigate:
Nitro Group Transformations: Beyond simple reduction to an amine, google.comgoogle.com the nitro group can undergo more complex transformations. Recent advances include C-N bond cleavage, skeletal editing via nitrene intermediates, and using the nitro group as an internal oxygen source for other functional group oxidations. rsc.orgresearchgate.net Selective reduction in the presence of other reducible groups is also a key area of interest. acs.org
Annulation Reactions: The nitro group can facilitate annulation reactions, allowing for the construction of heterocyclic rings fused to the phenyl core, a powerful strategy for building molecular complexity. nih.gov
Amide Bond Modification: While amides are generally stable, their reactivity can be harnessed. This includes reduction to amines, conversion to thioamides, or Vilsmeier-Haack type reactions to form imines. prolabas.com
C-H Functionalization: The electron-withdrawing nature of the nitro group and the carbonyl group activates the aromatic ring, potentially allowing for directed C-H functionalization reactions to install new substituents on the phenyl ring. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The translation of batch synthesis methods to continuous flow processes represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. nih.govresearchgate.net The synthesis of this compound, as an amide, is an excellent candidate for adaptation to flow chemistry. researchgate.net
Future directions in this area include:
Continuous Amide Formation: Designing a flow reactor setup where solutions of a 3-nitrobenzoyl derivative and morpholine are continuously mixed and heated, allowing for rapid amide formation with short reaction times. prolabas.comthieme-connect.de
Multi-step Telescoped Synthesis: Integrating the formation of the acid chloride and the subsequent amidation into a single, continuous "flow-to-flow" process without isolating intermediates. nih.gov This enhances efficiency and minimizes handling of potentially hazardous reagents.
Automated Optimization: Using automated flow systems to rapidly screen different reaction parameters (e.g., temperature, residence time, reagent stoichiometry) to quickly identify the optimal conditions for the synthesis.
In-line Purification: Incorporating purification modules, such as solid-phase scavengers or crystallization units, directly into the flow path to yield the pure product in a continuous fashion. thieme-connect.de
Investigations into Non-Covalent Interactions for Material Science Applications
Non-covalent interactions, such as hydrogen bonding and π-π stacking, are critical in determining the solid-state properties of molecular materials. iucr.org The structure of this compound, with its hydrogen bond-accepting nitro and carbonyl oxygens and its π-acidic nitrophenyl ring, is well-suited for forming structured supramolecular assemblies. mdpi.comresearchgate.net
Emerging research avenues could focus on:
Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to control their solid-state packing. This can influence properties like solubility, stability, and morphology. mdpi.com
Supramolecular Sensing: Designing materials where the non-covalent interactions of the nitrophenyl group are used to detect other molecules. Nitroaromatic compounds are known to interact with electron-rich aromatic systems, which could be exploited for sensor development. researchgate.net
Energetic Materials: The analysis of non-covalent bonding patterns is crucial in the design of high-energy materials, where such interactions significantly affect sensitivity and stability. iucr.org While this compound itself is not a primary explosive, understanding its interactions provides data for the broader field.
Organic Electronics: The π-stacking capabilities of the aromatic core could be explored for applications in organic electronics, where charge transport is mediated by the orbital overlap between adjacent molecules.
Q & A
Q. What are the standard synthesis methods for Morpholino(3-nitrophenyl)methanone, and how do reaction conditions influence yield?
this compound is typically synthesized via iron-catalyzed C(sp²)–C(sp³) cross-coupling reactions. A common protocol involves reacting (3-chlorophenyl)(morpholino)methanone with organomagnesium reagents (e.g., alkyl Grignard reagents) in the presence of Fe(acac)₃ (0.1 mol%) and a ligand such as DMI in 2-MeTHF at 0°C for 18 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading. For example, increasing the reaction temperature may improve kinetics but risk side reactions.
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the morpholino ring (δ ~3.5–3.7 ppm for N–CH₂–O protons) and nitrophenyl substituents (aromatic protons at δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 250.25 (C₁₂H₁₄N₂O₄⁺) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
Q. How can researchers determine the purity of this compound, and what thresholds are acceptable for biological assays?
Purity is assessed via:
- HPLC : Use a reverse-phase C18 column with UV detection at 254 nm. A purity ≥95% is typically required for in vitro studies .
- Melting Point Analysis : Compare observed mp (e.g., 74–76°C for related morpholino derivatives) with literature values to detect impurities .
- TLC : Spot homogeneity on silica gel plates (e.g., ethyl acetate/hexane eluent) .
Q. What are the critical handling and storage protocols for this compound?
- Storage : Seal in moisture-free containers at room temperature (20–25°C) away from light to prevent nitro group degradation .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .
- Disposal : Follow EPA guidelines for nitrated organic compounds (e.g., incineration with alkali scrubbers) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve selectivity in this compound synthesis?
- Catalyst Screening : Test alternative catalysts (e.g., Pd/Cu systems) to reduce byproducts from competing coupling pathways .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of Grignard reagents but increase side reactions. Solvent-free conditions under microwave irradiation could improve efficiency .
- Temperature Gradients : Use stepwise heating (e.g., 0°C → 25°C) to balance reaction rate and selectivity .
Q. What strategies address low yields or side-product formation during nitro-group functionalization in this compound?
- Protection/Deprotection : Temporarily protect the nitro group with acetyl or benzyl groups to prevent unintended reduction during synthesis .
- Steric Hindrance Mitigation : Introduce bulky directing groups (e.g., 2,6-dimethylphenyl) to control regioselectivity in electrophilic substitution .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., de-nitrated analogs) and adjust stoichiometry .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
- DFT Calculations : Analyze electron density maps to predict reactivity at the nitro group (e.g., susceptibility to nucleophilic attack) .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.1 for C₁₂H₁₄N₂O₄) to prioritize derivatives .
Q. How should researchers resolve contradictions between experimental data and computational predictions for this compound?
- Data Validation : Cross-check computational results with experimental benchmarks (e.g., NIST spectral databases) .
- Error Analysis : Assess force field accuracy in simulations or potential impurities in synthesized batches .
- Collaborative Studies : Compare results across independent labs to identify systemic biases .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in cancer research?
- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates .
- Target Engagement : Western blotting to assess downstream protein modulation (e.g., Bcl-2 suppression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
